I(2)-Amino-4-(2-methylpropyl)benzeneethanol
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Overview
Description
2-amino-2-[4-(2-methylpropyl)phenyl]ethan-1-ol is an organic compound with the molecular formula C12H19NO . It is a mono-constituent substance that belongs to the class of amines and alcohols. This compound is known for its unique structure, which includes an amino group and a hydroxyl group attached to a phenyl ring substituted with an isobutyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-[4-(2-methylpropyl)phenyl]ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-isobutylbenzaldehyde with nitromethane in the presence of a base to form 4-isobutyl-β-nitrostyrene. This intermediate is then reduced using hydrogenation to yield 2-amino-2-[4-(2-methylpropyl)phenyl]ethan-1-ol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions include the use of a suitable catalyst, such as palladium on carbon, and hydrogen gas under controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-[4-(2-methylpropyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is typically employed.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-isobutylbenzaldehyde or 4-isobutylbenzoic acid.
Reduction: Formation of 2-amino-2-[4-(2-methylpropyl)phenyl]ethanamine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-amino-2-[4-(2-methylpropyl)phenyl]ethan-1-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-2-[4-(2-methylpropyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-2-[4-(2-methylpropyl)phenyl]propan-1-ol: Similar structure but with a propanol group instead of an ethanol group.
4-(2-amino-2-methylpropyl)phenol: Similar structure but with a phenol group instead of an ethanol group.
2-amino-2-[4-(2-methylpropyl)phenyl]ethanamine: Similar structure but with an amine group instead of an ethanol group.
Uniqueness
2-amino-2-[4-(2-methylpropyl)phenyl]ethan-1-ol is unique due to its combination of an amino group and a hydroxyl group attached to a phenyl ring with an isobutyl substitution. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
1094627-43-6 |
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Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-amino-2-[4-(2-methylpropyl)phenyl]ethanol |
InChI |
InChI=1S/C12H19NO/c1-9(2)7-10-3-5-11(6-4-10)12(13)8-14/h3-6,9,12,14H,7-8,13H2,1-2H3 |
InChI Key |
RDPNHWLNDXXQJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(CO)N |
Origin of Product |
United States |
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